Pent-4-en-2-yn-1-ol
Overview
Description
Pent-4-en-2-yn-1-ol: is an organic compound with the molecular formula C5H6O It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesisvinylethynylcarbinol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize pent-4-en-2-yn-1-ol involves the hydroboration-oxidation of 4-pentyn-1-ol. The reaction typically uses followed by oxidation with in the presence of a base such as .
Alkyne Addition: Another method involves the addition of acetylene to an appropriate aldehyde or ketone under basic conditions, followed by reduction.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pent-4-en-2-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form pent-4-en-2-yn-1-amine using reducing agents such as .
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Pent-4-en-2-ynoic acid.
Reduction: Pent-4-en-2-yn-1-amine.
Substitution: Pent-4-en-2-yn-1-chloride.
Scientific Research Applications
Pent-4-en-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of pent-4-en-2-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites, leading to altered cellular responses.
Comparison with Similar Compounds
Pent-4-yn-1-ol: Similar in structure but lacks the alkene group.
Pent-4-en-1-ol: Similar in structure but lacks the alkyne group.
But-3-en-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness: Pent-4-en-2-yn-1-ol is unique due to the presence of both alkene and alkyne groups, which provide it with distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
IUPAC Name |
pent-4-en-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXLGXWZFVTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183443 | |
Record name | Pent-4-en-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-05-3 | |
Record name | 4-Penten-2-yn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2919-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pent-4-en-2-yn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-4-en-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-en-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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